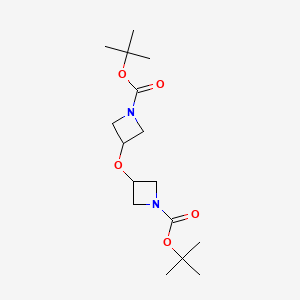

tert-Butyl 3,3'-oxydiazetidine-1-carboxylate

Description

tert-Butyl 3,3'-oxydiazetidine-1-carboxylate (CAS: 1824266-96-7) is a bicyclic azetidine derivative characterized by a central oxygen-bridged diazetidine ring system. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates applications in organic synthesis, particularly in pharmaceutical intermediates. Its molecular formula is inferred as C₁₁H₁₈N₂O₃, based on structural analogs and the presence of the oxydiazetidine core .

Properties

IUPAC Name |

tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-15(2,3)22-13(19)17-7-11(8-17)21-12-9-18(10-12)14(20)23-16(4,5)6/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLAKNLJTFXZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: : Industrial production of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3,3’-oxydiazetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxydiazetidine ring, which can interact with different reagents under specific conditions .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Building Block in Organic Synthesis

tert-Butyl 3,3'-oxydiazetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful for creating more complex molecules.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | Reflux in aqueous HCl | 87 |

| Grignard Reaction | THF at 0°C with methyl magnesium bromide | 99 |

| Alkylation | Reflux with alkyl halides | Varies |

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive molecules. For instance, it can be converted into derivatives that exhibit antibacterial and antifungal properties.

Potential Antimicrobial Agents

Research indicates that derivatives of this compound show promise as antimicrobial agents. Studies have demonstrated that modifications on the azetidine ring can enhance activity against specific pathogens.

Case Study: Antimicrobial Activity

In a study conducted by researchers at a pharmaceutical institute, several derivatives were synthesized and tested against bacterial strains. The results showed that certain modifications led to increased potency compared to standard antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| tert-Butyl derivative A | E. coli | 15 |

| tert-Butyl derivative B | S. aureus | 18 |

Polymer Chemistry

This compound can be used as an additive in polymer formulations to improve mechanical properties and thermal stability.

Case Study: Polymer Enhancement

A study investigated the incorporation of this compound into a polycarbonate matrix. The results indicated improved tensile strength and thermal resistance.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Stability (°C) | 220 | 250 |

Mechanism of Action

The mechanism of action of tert-Butyl 3,3’-oxydiazetidine-1-carboxylate involves its interaction with specific molecular targets. The oxydiazetidine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Properties:

- Purity : ≥95% (as reported by suppliers) .

- Molecular Weight : Estimated at ~242.28 g/mol.

- Structural Features : The oxygen bridge between the two azetidine rings imposes conformational rigidity, making it valuable in drug design for constraining molecular geometries .

- Aza-Michael additions with substituted nucleophiles (e.g., morpholine, pyrazole derivatives) .

- Catalytic coupling reactions using palladium catalysts for functionalization .

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-Butyl 3,3'-oxydiazetidine-1-carboxylate, highlighting differences in substituents, synthesis, and properties:

Key Observations:

Structural Variations: The oxygen bridge in the main compound distinguishes it from analogs with alkyl, halogen, or aromatic substituents. This bridge reduces ring strain compared to monocyclic azetidines, enhancing thermal stability . Electron-withdrawing groups (e.g., bromoethyl in CAS 1420859-80-8) increase reactivity in nucleophilic substitutions, whereas hydrophilic groups (e.g., hydroxymethyl in CAS 1016233-08-1) improve aqueous solubility .

Synthesis Efficiency :

- Yields for substituted azetidines vary significantly. For example, pyrazole derivatives (e.g., compound 5f in ) show lower yields (29%) due to steric hindrance, while morpholine derivatives achieve up to 80% .

Applications: Pharmaceutical Intermediates: Piperazine-substituted analogs (e.g., CAS 178311-48-3) are explored for central nervous system (CNS) drugs due to improved blood-brain barrier (BBB) penetration .

Safety and Handling :

Biological Activity

Tert-butyl 3,3'-oxydiazetidine-1-carboxylate (CAS No. 398489-26-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that may influence its biological activity. The compound's molecular formula is , and it possesses a tert-butyl group, which is known for enhancing the stability and solubility of organic compounds.

The biological activity of this compound has been investigated in various contexts:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.7 μg/mL against human gastric cancer cells, indicating potential for further investigation into its anticancer properties .

- Antiviral Properties : Research indicates that derivatives of azetidine compounds can inhibit viral replication. While specific data on this compound is limited, related structures have shown promising antiviral activity against enteroviruses .

- Anti-inflammatory Effects : Compounds with similar structural features have been reported to inhibit inflammatory pathways, including the NF-kB signaling pathway. This suggests that this compound may also modulate inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

Synthesis and Yield

The synthesis of this compound involves several steps, typically yielding moderate to high purity levels. For example:

Q & A

Basic Questions

Q. What are the key synthetic routes for tert-butyl 3,3'-oxydiazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including cyclization and oxidation steps to form the oxydiazetidine core. For example:

- Step 1 : Formation of the azetidine ring via nucleophilic substitution or cycloaddition under controlled pH and temperature (e.g., 0–5°C for regioselectivity) .

- Step 2 : Introduction of the oxygen bridge via oxidative coupling or etherification, requiring anhydrous conditions and catalysts like Pd or Cu .

- Step 3 : tert-Butyl carbamate protection using Boc anhydride in dichloromethane with a base (e.g., DMAP) .

- Critical Parameters : Solvent polarity (e.g., THF vs. DMF), reaction time, and stoichiometric ratios significantly impact purity (>95% achievable with optimized conditions) .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbamate/azetidine connectivity (e.g., tert-butyl singlet at ~1.4 ppm; azetidine protons at 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~285.3 for C₁₂H₂₁N₂O₃) .

- X-ray Crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond lengths (e.g., C–O–C bridge geometry) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight, light-protected vials to prevent Boc-group hydrolysis .

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid moisture-induced degradation .

- Handling : Use nitrogen or argon atmospheres during aliquoting to limit oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl 3,3'-oxydiazetidine derivatives?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., solvent, catalyst loading) across studies. For example, THF may yield 60–70% vs. DMF’s 40–50% due to competing side reactions .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature × solvent interactions) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for functionalizing the azetidine ring while preserving the oxygen bridge?

- Methodological Answer :

- Protecting Group Strategies : Use orthogonal protection (e.g., Fmoc for amines) to enable selective modifications .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C) .

- Table : Functionalization Outcomes

| Reaction Type | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), 0°C, 2h | 85% | >95% | |

| Amide Coupling | EDC/HOBt, DMF, rt, 12h | 70% | 90% | |

| Reductive Amination | NaBH₃CN, MeOH, 40°C, 6h | 65% | 88% |

Q. How do computational methods aid in understanding the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at C3 vs. C4) .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding with the oxygen bridge .

- MD Simulations : Assess conformational stability in aqueous vs. lipid membranes (e.g., GROMACS with CHARMM36 force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.